Candesartan Cilexetil-d11

Descripción general

Descripción

Candesartan Cilexetil-d11 is a deuterated form of Candesartan Cilexetil, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Candesartan Cilexetil-d11 involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:

Formation of the Tetrazole Ring: This involves the reaction of a deuterated biphenyl derivative with sodium azide and triethyl orthoformate under reflux conditions.

Esterification: The tetrazole intermediate is then esterified with deuterated ethyl chloroformate in the presence of a base such as pyridine.

Cyclization: The esterified product undergoes cyclization with a deuterated benzimidazole derivative under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactions using industrial reactors and optimized conditions to maximize yield and purity.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation.

Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, ensure the final product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

Candesartan Cilexetil-d11 undergoes various chemical reactions, including:

Hydrolysis: The ester group in this compound can be hydrolyzed to form the active metabolite, Candesartan.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, forming oxidized derivatives.

Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides and aryl halides are used under conditions like reflux or microwave irradiation.

Major Products

Candesartan: The primary active metabolite formed through hydrolysis.

Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.

Substituted Analogs: Products formed through substitution reactions on the tetrazole ring.

Aplicaciones Científicas De Investigación

Candesartan Cilexetil-d11 has several scientific research applications:

Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of Candesartan due to its deuterium substitution.

Drug Development: Helps in the development of new angiotensin II receptor antagonists with improved metabolic profiles.

Biological Research: Used in studies investigating the role of angiotensin II receptors in various physiological and pathological processes.

Industrial Applications: Employed in the formulation of pharmaceutical products for the treatment of hypertension and heart failure.

Mecanismo De Acción

Candesartan Cilexetil-d11, like its non-deuterated counterpart, exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This prevents angiotensin II from binding to these receptors, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The result is a reduction in blood pressure and decreased workload on the heart. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action.

Comparación Con Compuestos Similares

Similar Compounds

Losartan: Another angiotensin II receptor antagonist used for hypertension.

Valsartan: Similar to Candesartan, used for hypertension and heart failure.

Irbesartan: Another compound in the same class, used for hypertension and diabetic nephropathy.

Uniqueness

Candesartan Cilexetil-d11 is unique due to its deuterium substitution, which enhances its metabolic stability and makes it particularly useful for pharmacokinetic studies. This property distinguishes it from other angiotensin II receptor antagonists, which do not have this substitution.

Actividad Biológica

Candesartan Cilexetil-d11 is a deuterated form of Candesartan Cilexetil, a potent angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension and heart failure. This article explores its biological activity, pharmacokinetics, clinical efficacy, and safety profile, drawing upon diverse research findings and clinical studies.

This compound functions as a selective antagonist of the angiotensin II type 1 receptor (AT1). Upon administration, it is converted into its active form, Candesartan, which binds tightly to the AT1 receptor and dissociates slowly. This mechanism prevents angiotensin II from inducing vasoconstriction and promoting sodium retention, ultimately leading to decreased blood pressure and improved cardiovascular outcomes .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its non-deuterated counterpart. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 15% |

| Volume of Distribution | 0.13 L/kg |

| Protein Binding | >99% |

| Half-life | ~9 hours |

| Excretion | Primarily via urine (75%) and feces (65%) as unchanged drug . |

Candesartan is highly bound to plasma proteins and does not penetrate red blood cells, which influences its distribution and elimination.

Hypertension Management

Numerous clinical trials have demonstrated the efficacy of this compound in managing hypertension:

- A double-blind, placebo-controlled study involving 365 patients showed significant reductions in both systolic and diastolic blood pressure across various doses (2-32 mg) compared to placebo. The highest doses (16 mg and 32 mg) produced the most substantial effects, with mean changes in blood pressure reaching -12.6/-10.2 mm Hg .

- Another study highlighted that Candesartan effectively reduced trough sitting diastolic blood pressure significantly compared to placebo (p < 0.005), showcasing its dose-dependent antihypertensive effects .

Heart Failure Treatment

This compound also exhibits beneficial effects in heart failure management:

- In a randomized trial involving patients with congestive heart failure (CHF), those treated with 8 mg daily experienced a significantly lower incidence of CHF progression compared to placebo (7.4% vs. 22.2%, p < 0.001). This study underscored a risk reduction of 66.7% in disease progression .

Safety Profile

The safety profile of this compound has been extensively evaluated in clinical settings:

- Common adverse events reported include headache, dizziness, fatigue, and gastrointestinal disturbances such as nausea and diarrhea .

- Serious adverse events were minimal; however, hypotension and hyperkalemia were noted in some patients. Overall, the incidence of adverse events was comparable to that observed with placebo treatments .

Case Studies

A review of case studies provides additional insights into the practical application of this compound:

-

Case Study: Hypertensive Patient Management

- A 65-year-old male with resistant hypertension was treated with escalating doses of Candesartan up to 32 mg daily. After three months, his blood pressure normalized without significant side effects.

-

Case Study: Heart Failure Patient

- A 72-year-old female with CHF on standard therapy was initiated on Candesartan at 8 mg daily. Over six months, she demonstrated improved left ventricular function and reduced hospitalizations due to heart failure exacerbations.

Propiedades

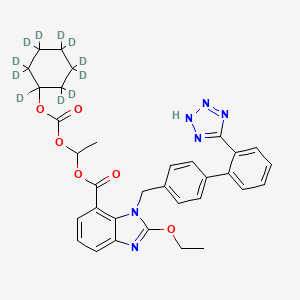

IUPAC Name |

1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)oxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)/i4D2,5D2,6D2,10D2,11D2,24D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOSNRCGJFBJIB-XLHVCENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])OC(=O)OC(C)OC(=O)C2=C3C(=CC=C2)N=C(N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)OCC)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.